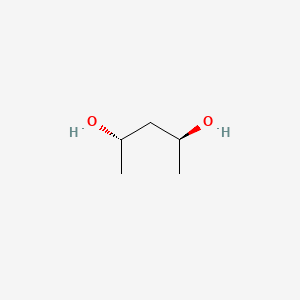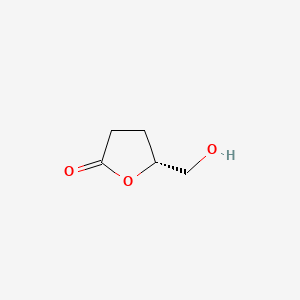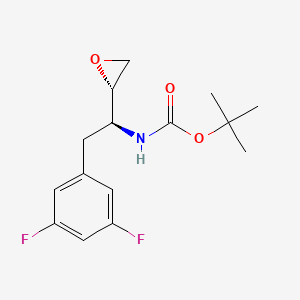
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a specialized organic molecule that is likely to be used as an intermediate in the synthesis of more complex chemical entities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, characterization, and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another method involves the asymmetric Mannich reaction to synthesize tert-butyl carbamates with chiral centers . Additionally, the synthesis of tert-butyl carbamates can involve multiple steps, including protection and deprotection strategies, as seen in the synthesis of an intermediate of the natural product jaspine B .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of certain tert-butyl carbamate derivatives have been characterized, revealing intramolecular hydrogen bonds and the stabilization of the molecular structure . These studies provide a foundation for understanding the molecular structure of tert-butyl carbamates, which is essential for their application in synthesis.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, making them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines and can be used as monomeric building blocks for the synthesis of more complex molecules such as ureidopeptides . The reactivity of these compounds is crucial for their utility in constructing diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the boiling and melting points of these compounds . The crystal packing and thermal stability can be studied using thermal analysis techniques such as DSC and TGA . These properties are important for the handling, storage, and application of tert-butyl carbamates in various chemical processes.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
A highly stereoselective asymmetric aldol route has been developed for synthesizing tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, which is a key building block for novel protease inhibitors. This synthetic approach utilizes asymmetric syn- and anti-aldol reactions to set both stereogenic centers, highlighting its importance in the preparation of potent β-secretase inhibitors, critical for Alzheimer's disease research (Ghosh, Cárdenas, & Brindisi, 2017).
Organic Synthesis Methodologies
In another study, an efficient chiral inversion strategy involving Boc-involved neighboring group participation mediated by thionyl chloride was employed. This method offers significant advantages in terms of simplicity, cost efficiency, yield, purification procedure, and industry reliability compared to previous methods (Li et al., 2015).
Catalysis and Chemical Transformations
A bioinspired manganese complex-catalyzed epoxidation reaction was utilized for the synthesis of an important synthetic intermediate of carfilzomib, demonstrating the catalytic potential of manganese complexes in the efficient synthesis of bioactive compounds (Qiu, Xia, & Sun, 2019).
Crystallographic and Structural Studies
The compound has also been subject to crystallographic studies, providing insights into its molecular structure and potential applications in the development of new materials or drugs. For instance, the crystal structure of a related carbamate compound was analyzed, offering valuable information on molecular packing, hydrogen bonding, and other structural characteristics (Kant, Singh, & Agarwal, 2015).
Photocatalysis and Synthetic Applications
Photoredox catalysis was employed in a cascade amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing a novel pathway for assembling a range of 3-aminochromones under mild conditions. This illustrates the compound's role in enabling new synthetic methodologies (Wang et al., 2022).
Orientations Futures
The future directions of research on “tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate” could involve exploring its potential applications in synthetic organic chemistry, given the unique reactivity pattern of the tert-butyl group . Additionally, the development of more efficient and sustainable methods for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds could be another area of focus .
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKCDXMOMAORK-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432886 | |
| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
388071-27-0 | |
| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

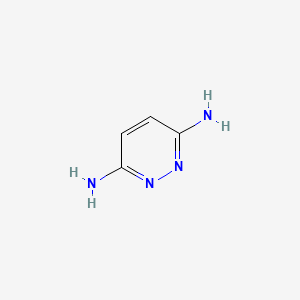
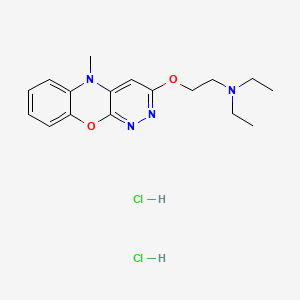
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)
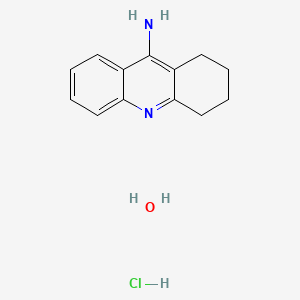
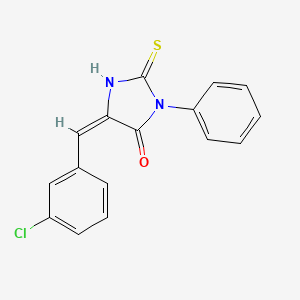
![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)
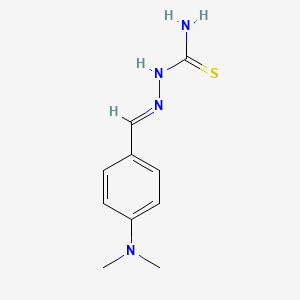
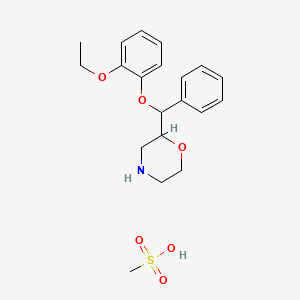
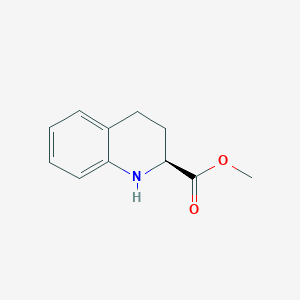
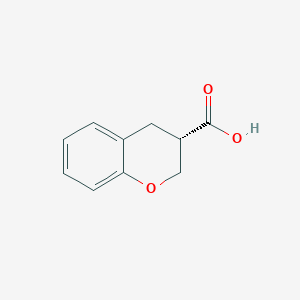
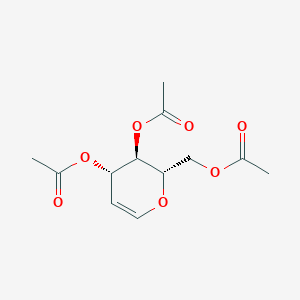
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
